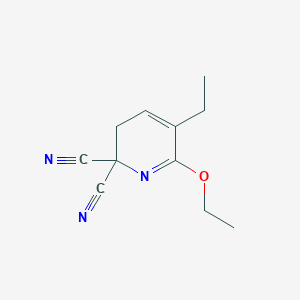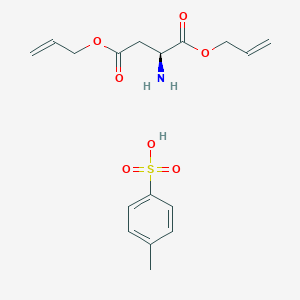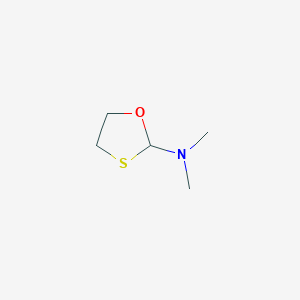
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile (EEP) is a chemical compound used in scientific research for its unique properties and potential applications. It is a pyridine derivative with a carbonitrile group, making it a valuable component in the synthesis of various chemical compounds.
作用機序
The mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, but it is believed to act on the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, and it may also have potential as a neuroprotective agent.
生化学的および生理学的効果
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease anxiety and increase sedation, as well as improve cognitive function. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile in lab experiments is its unique chemical structure, which allows for the synthesis of various chemical compounds with potential applications in drug discovery and material science. However, one limitation is that the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. One area of research is the development of new drugs based on the chemical structure of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. Another area of research is the synthesis of new materials with unique properties using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile as a building block. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile and its potential as a neuroprotective agent.
合成法
The synthesis of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile involves the reaction of 2-ethyl-5-ethoxypyridine-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting compound is then treated with acetic acid and sodium acetate to yield 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. This method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used in various scientific research applications, including drug discovery, agrochemicals, and material science. It has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. In agrochemicals, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a starting material for the synthesis of herbicides and fungicides. In material science, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a building block for the synthesis of polymer materials with unique properties.
特性
CAS番号 |
117615-75-5 |
|---|---|
製品名 |
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
6-ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-3-9-5-6-11(7-12,8-13)14-10(9)15-4-2/h5H,3-4,6H2,1-2H3 |
InChIキー |
IJEAUXATNGOUBX-UHFFFAOYSA-N |
SMILES |
CCC1=CCC(N=C1OCC)(C#N)C#N |
正規SMILES |
CCC1=CCC(N=C1OCC)(C#N)C#N |
同義語 |
2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-ethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)












![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)